molecular formula C15H8ClN B14739494 2-Chloroindeno[1,2,3-de]quinoline CAS No. 6297-30-9

2-Chloroindeno[1,2,3-de]quinoline

Cat. No.: B14739494
CAS No.: 6297-30-9
M. Wt: 237.68 g/mol
InChI Key: NMJGBCONSRNWQR-UHFFFAOYSA-N
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Description

2-Chloroindeno[1,2,3-de]quinoline is a polycyclic aromatic compound characterized by a fused indenoquinoline scaffold with a chlorine substituent at the 2-position. This structure combines the planar aromaticity of quinoline with the rigidity of the indeno moiety, which confers unique electronic and steric properties. The chlorine substituent likely enhances reactivity in cross-coupling reactions or modulates lipophilicity for pharmaceutical applications, as seen in other chlorinated quinolines like 3-(chloromethyl)quinoline hydrochloride, a key intermediate in drug synthesis .

Properties

CAS No.

6297-30-9

Molecular Formula

C15H8ClN

Molecular Weight

237.68 g/mol

IUPAC Name

3-chloro-4-azatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5,7,9(16),10,12,14-octaene

InChI

InChI=1S/C15H8ClN/c16-14-8-12-10-5-2-1-4-9(10)11-6-3-7-13(17-14)15(11)12/h1-8H

InChI Key

NMJGBCONSRNWQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C2=CC(=NC4=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroindeno[1,2,3-de]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of α,β-unsaturated aldehydes as starting materials . The reaction conditions often involve the use of catalysts such as glassy carbon and molecular iodine under solvent-free or microwave-assisted conditions . These methods are designed to be efficient and environmentally friendly, avoiding the use of hazardous reagents.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic hydrogenation are employed to optimize the production process. The use of recyclable catalysts and green chemistry principles is emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Chloroindeno[1,2,3-de]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions of this compound are often carried out under controlled conditions to ensure selectivity and yield. For example, oxidation reactions may be conducted in acidic or basic media, while reduction reactions are typically performed under anhydrous conditions .

Major Products Formed

The major products formed from these reactions include various substituted quinolines and indeno derivatives . These products are of interest for their potential biological and chemical properties .

Scientific Research Applications

2-Chloroindeno[1,2,3-de]quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloroindeno[1,2,3-de]quinoline involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound may inhibit bacterial DNA gyrase and topoisomerase IV , leading to the disruption of DNA replication and cell death . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Analogues
Compound Core Structure Substituents/Modifications Key Properties/Applications Reference
2-Chloroindeno[1,2,3-de]quinoline Indeno[1,2,3-de]quinoline Chlorine at 2-position Potential optoelectronic/pharmaceutical use (inferred)
Indolo[2,3-b]quinolines Indoloquinoline Variable N-alkyl/11-phenyl groups Anticancer, antimicrobial activity
1,3-Diphenyl-3H-indeno[1,2,3-de]pyrazolo[3,4-b]quinolines Pyrazoloquinoline-indeno fusion Phenyl groups at 1,3-positions Optoelectronic materials
3-(Chloromethyl)quinoline hydrochloride Quinoline Chloromethyl at 3-position Pharmaceutical intermediate

Key Observations :

  • Fused Systems: Indenoquinoline derivatives exhibit planar aromaticity, enhancing π-π stacking interactions critical for optoelectronic applications . In contrast, indoloquinolines (e.g., neocryptolepine analogues) prioritize N-alkyl modifications for improved bioavailability in drug design .
  • Chlorine Substituents: Chlorine at the 2-position (vs. 3-position in 3-(chloromethyl)quinoline) may influence regioselectivity in reactions or alter binding affinity in biological targets .
Physicochemical Properties
  • Solubility: Chlorinated quinolines (e.g., 3-(chloromethyl)quinoline hydrochloride) exhibit moderate aqueous solubility due to halogen electronegativity, whereas triazole hybrids face solubility challenges with longer alkanoyl chains .
  • Stability: The aromatic indenoquinoline scaffold confers thermal stability, advantageous for optoelectronic applications .

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